2,3,6-Trichloroaniline
Overview
Description
2,3,6-Trichloroaniline is a chemical compound with the CAS Number: 88963-39-7. It has a molecular weight of 196.46 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H4Cl3N/c7-3-1-2-4 (8)6 (10)5 (3)9/h1-2H,10H2
. The ChemSpider ID for this compound is 160753 . Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is recommended to be stored in a refrigerator and kept in a dark place under an inert atmosphere .Scientific Research Applications
Bioremediation Potential
Chloroaniline compounds, including variants like 2,3,6-Trichloroaniline, are prominent in the contamination of aquatic and terrestrial environments. Research by Kuhn and Suflita (1989) demonstrated that chloroanilines can undergo biological dehalogenation in polluted aquifers under methanogenic conditions. This process involves sequential replacement of halogens with protons, catalyzed by microorganisms, suggesting potential bioremediation applications for environments contaminated with such chemicals (Kuhn & Suflita, 1989).
Electrochemical Oxidation
A study by Kádár et al. (2001) investigated the electrochemical oxidation of chloroanilines, including 2,4,6-trichloroaniline, in acetonitrile solution. The results indicated that in cases like 4-chloro- and 2,4-dichloroanilines, the substituent in the para position could be eliminated and oxidized to chlorine during the electrochemical process. This study suggests potential for electrochemical methods in the processing or degradation of chloroaniline compounds (Kádár et al., 2001).
Spectroscopic Analysis and Nonlinear Optical Properties
Spectroscopic studies like the one conducted by Govindarajan et al. (2012) on 2,4,5-trichloroaniline (similar to this compound) provide insights into the molecular structure and vibrational spectra of such compounds. They used Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy, alongside theoretical calculations, to understand the molecular structure. Such studies are crucial in understanding the physical and chemical properties of chloroanilines and their potential applications in various fields including material sciences (Govindarajan et al., 2012).
Hydrogen Bonding and Electro-Optical Parameters
Research by Borisenko and Grishanova (1990) on chloroanilines, including 2,4,6-trichloroaniline, explored the spectral manifestations of hydrogen bonding and electro-optical parameters. This kind of research contributes to a deeper understanding of the molecular interactions and properties of chloroanilines, which could be relevant in developing advanced materials and sensors (Borisenko & Grishanova, 1990).
Photodegradation in Environmental Media
Hwang et al. (1985) investigated the degradation of 2,4,5-trichloroaniline in a freshwater lake. They found that photochemical processes played a significant role in the mineralization of trichloroaniline. Studies like this are important for understanding the environmental fate of chloroaniline compounds and developing strategies for their removal or degradation in natural water bodies (Hwang et al., 1985).
Safety and Hazards
2,3,6-Trichloroaniline is classified under the GHS07 hazard class. The associated hazard statements are H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding contact with the skin and eyes and ensuring adequate ventilation .
Mechanism of Action
Biochemical Pathways
It has been suggested that trichloroanilines, including 2,3,6-trichloroaniline, can be n-acetylated by organisms such as the guppy
Pharmacokinetics
It has been suggested that trichloroanilines can be n-acetylated, which may influence their metabolism
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the hydrophobicity of trichloroanilines, including this compound, can influence their biotransformation and toxicokinetics in organisms such as fish . .
Properties
IUPAC Name |
2,3,6-trichloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMMPUVJZQBMEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237437 | |
Record name | Benzamine, 2,3,6-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20237437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65510-46-5, 88963-39-7 | |
Record name | Benzenamine, 2,3,6-trichloro-, labeled with carbon-14 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65510-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamine, 2,3,6-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088963397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamine, 2,3,6-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20237437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2,3,6-trichloroaniline described in the second research paper?
A1: While the second research paper doesn't provide specific details about the synthesis of this compound, its title highlights the compound's significance as an intermediate in producing a 3-chloro analog of clonidine with potentially superior hypotensive (blood pressure-lowering) potency []. This suggests that this compound plays a crucial role in synthesizing pharmaceuticals with potential therapeutic benefits.
Q2: The first research paper explores the synthesis of various chlorinated anilines, including this compound. What was the purpose of labeling these compounds with carbon-14?
A2: The first research paper aimed to synthesize various [¹⁴C]-labeled polychlorinated biphenyls (PCBs) using [¹⁴C]-labeled anilines, including this compound, as precursors []. The researchers used [¹⁴C]-labeled aniline hydrogen sulphate as a starting material and introduced the radioactive carbon-14 label early in the synthesis process. This labeling strategy allowed them to track the fate and distribution of these compounds in environmental and biological systems, which is essential for understanding their potential risks and developing effective remediation strategies. []
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